(Bromomethyl-d2)cyclopropane-1-d1
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Overview
Description
“(Bromomethyl-d2)cyclopropane-1-d1” is a compound with the molecular formula C4H7Br . It is used as a synthetic building block for the introduction of the cyclopropylmethyl group .
Synthesis Analysis
The synthesis of structurally various bromomethyl cyclopropane involves an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis
The molecular weight of “this compound” is 138.02 g/mol . The InChI string representation of its structure isInChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2/i3D2,4D
. Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it was used in the synthesis of 1,4-dienes via iron-catalyzed cross-coupling with alkenyl Grignard reagents .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 138.02 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has one rotatable bond . Its exact mass and monoisotopic mass are 136.99194 g/mol . It has a topological polar surface area of 0 Ų . The compound has a complexity of 30.6 .Scientific Research Applications
Divergent Synthesis and Ring Opening Reactions:
- The compound has been utilized in the divergent synthesis of 2-C-branched pyranosides and oxepines. The ring opening of 1,2-(gem-dibromo)cyclopropyl carbohydrates can lead to 2-C-(bromomethylene)pyranosides or 2-bromooxepines, depending on the reacting agents used (base or silver salts). These processes are instrumental in creating extended 2-C-branched pyranosides and substituted oxepines, showcasing the versatility of the compound in synthesizing diverse molecular structures (Moore et al., 2014).
Synthesis of Bromomethyl Cyclopropane:
- Structurally varied bromomethyl cyclopropane has been synthesized using α-bromoketone/aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN), demonstrating the structural adaptability of this chemical group. The reaction mechanism involves a rapid process, yielding products in excellent rates and showcasing the compound's potential in efficient organic synthesis (Gholizadeh et al., 2019).
Diastereoselective Synthesis in Aqueous Medium:
- The compound has also been utilized in diastereoselective synthesis processes. For instance, a one-pot three-component reaction involving 4-bromomethyl-2H-chromen-2-one/quinolin-2(1H)-ones, aromatic aldehydes, and activated nitriles has been developed. This reaction is notable for its room temperature operation and diastereoselective nature, offering high yields in an aqueous medium (Anand et al., 2016).
Cyclopropanation and Cyclopropyl Metal Intermediates:
- The cyclopropanation of ethyl 3,3-diethoxypropionate and subsequent reactions have been studied, showcasing the compound's potential in forming 3-bromomethyl-3-butenal diethylacetal and its conversion into isoprenoid aldehyde derivatives. This highlights the role of cyclopropyl metal intermediates in organic synthesis, especially in generating carbanionic intermediates (Mineeva & Kulinkovich, 2009).
Cyclopropanation Reactions:
- Cyclopropane derivatives, including (Bromomethyl-d2)cyclopropane-1-d1, have been focal points in the synthesis of more functionalized cycloalkanes and acyclic compounds. The study of cyclopropanation reactions, especially enantioselective synthesis, has been significant due to the structural importance of cyclopropane in various naturally occurring compounds and its role as a versatile synthetic intermediate (Lebel et al., 2003).
Safety and Hazards
Future Directions
Cyclopropanes, including “(Bromomethyl-d2)cyclopropane-1-d1”, have long fascinated chemists for their high ring strain and unique bonding properties . The advent of transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions . Future research may focus on developing more selective and mild approaches for cyclopropane functionalization .
Mechanism of Action
Target of Action
It’s known that the cyclopropyl group is influential in biological systems , for example, as antibacterial in many herbal compounds, in antiviral and some enzyme inhibition activities .
Mode of Action
The mode of action of (Bromomethyl-d2)cyclopropane-1-d1 involves the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . The reaction mechanism was discussed .
Biochemical Pathways
The α-bromination of carbonyl compounds is an important transformation in organic synthesis chemistry .
Result of Action
The result of the action of this compound is the synthesis of structurally various bromomethyl cyclopropane . The products are obtained in excellent yields within about 3 seconds .
Action Environment
It’s known that the compound is synthesized in the presence of et3n .
Properties
IUPAC Name |
1-[bromo(dideuterio)methyl]-1-deuteriocyclopropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2/i3D2,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEILLAXRDHDKDY-FBYXXYQPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC1)C([2H])([2H])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747225 |
Source
|
Record name | 1-[Bromo(~2~H_2_)methyl](1-~2~H)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219799-17-3 |
Source
|
Record name | 1-[Bromo(~2~H_2_)methyl](1-~2~H)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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